![molecular formula C23H27NO3S B2880378 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one CAS No. 1706334-07-7](/img/structure/B2880378.png)
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one
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Description
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
1,3-Dipolar Cycloadditions : This study discusses the stereo- and regiochemistry of 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins, demonstrating specific cycloaddition patterns and stereo-selectivity relevant to the synthesis and functionalization of complex bicyclic structures similar to the compound (Taniguchi et al., 1978).
Crystal Structure Characterization : This research provided insights into the crystal structure of a related compound, shedding light on its molecular conformation and potential reactivity (Yang et al., 2008).
Medicinal Chemistry Applications
Substance P (NK1) Receptor Antagonism : A study described a potent nonpeptide antagonist of the substance P (NK1) receptor, showcasing the therapeutic potential of structurally related compounds in targeting receptor-mediated pathways (Snider et al., 1991).
Antimuscarinic Agent : Research on a highly potent antimuscarinic agent, 6-methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate, highlighted its significant potency compared to atropine, indicating the potential of structurally similar compounds in medicinal chemistry applications (Carroll et al., 1987).
Antiprotozoal Activity
- Trypanosoma Brucei and Plasmodium Falciparum : A study on the synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 highlighted the potential of such compounds in developing antiprotozoal agents (Seebacher et al., 2005).
properties
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-28(26,27)21-14-19-12-13-20(15-21)24(19)23(25)16-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-22H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLSERVJYVBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one |
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